Cas no 2227802-26-6 ((2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol)

(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol is a chiral pyrrole derivative characterized by its stereospecific (R)-configuration at the propan-2-ol moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and asymmetric catalysts. Its pyrrole core provides a versatile scaffold for further functionalization, while the hydroxyl group enhances reactivity for derivatization. The structural rigidity imparted by the 2,5-dimethyl substitution on the pyrrole ring contributes to improved stability. This compound is typically synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for applications requiring precise stereochemical control. Its solubility in common organic solvents facilitates handling in laboratory settings.
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol structure
2227802-26-6 structure
商品名:(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
CAS番号:2227802-26-6
MF:C9H15NO
メガワット:153.221502542496
CID:6406374
PubChem ID:165612463

(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
    • EN300-1746858
    • 2227802-26-6
    • インチ: 1S/C9H15NO/c1-6-4-9(5-7(2)11)8(3)10-6/h4,7,10-11H,5H2,1-3H3/t7-/m1/s1
    • InChIKey: FGPUTFDNLXTPGO-SSDOTTSWSA-N
    • ほほえんだ: O[C@H](C)CC1C=C(C)NC=1C

計算された属性

  • せいみつぶんしりょう: 153.115364102g/mol
  • どういたいしつりょう: 153.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 36Ų

(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746858-0.05g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
0.05g
$1513.0 2023-09-20
Enamine
EN300-1746858-0.25g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
0.25g
$1657.0 2023-09-20
Enamine
EN300-1746858-2.5g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
2.5g
$3530.0 2023-09-20
Enamine
EN300-1746858-0.5g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
0.5g
$1728.0 2023-09-20
Enamine
EN300-1746858-0.1g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
0.1g
$1585.0 2023-09-20
Enamine
EN300-1746858-1.0g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
1g
$1801.0 2023-06-03
Enamine
EN300-1746858-10.0g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
10g
$7742.0 2023-06-03
Enamine
EN300-1746858-1g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
1g
$1801.0 2023-09-20
Enamine
EN300-1746858-5.0g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
5g
$5221.0 2023-06-03
Enamine
EN300-1746858-5g
(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol
2227802-26-6
5g
$5221.0 2023-09-20

(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol 関連文献

(2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-olに関する追加情報

Compound Introduction: (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol and CAS No. 2227802-26-6

The compound identified by the chemical name (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol and the CAS number 2227802-26-6 represents a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This chiral alcohol, featuring a pyrrole ring with dimethyl substitutions, has garnered attention due to its structural complexity and potential biological activities.

In the context of modern medicinal chemistry, the stereochemistry of a compound often plays a pivotal role in determining its pharmacological profile. The (2R) configuration specified in the name indicates a specific spatial arrangement of atoms, which is crucial for interactions with biological targets such as enzymes and receptors. This particular isomer may exhibit unique properties compared to its enantiomer or other analogs, making it a subject of intense interest for researchers.

The pyrrole core is a common motif in many bioactive molecules, found in various natural products and synthetic drugs. Its aromaticity and ability to form hydrogen bonds make it an ideal scaffold for designing compounds with specific biological functions. The dimethyl substituents at the 2 and 5 positions of the pyrrole ring further modify the electronic properties of the molecule, potentially influencing its reactivity and binding affinity.

The propan-2-ol moiety at the 1-position introduces a hydroxyl group that can participate in various chemical reactions, including esterification, etherification, and oxidation. This functional group is also capable of engaging in hydrogen bonding interactions, which can be critical for drug-receptor binding. The overall structure of (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol thus presents a rich framework for exploration in drug design.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Virtual screening techniques, combined with molecular docking studies, have been employed to evaluate the potential binding affinity of this compound to various biological targets. These studies suggest that (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol may exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to human health.

In vitro experiments have further characterized the pharmacological profile of this compound. Initial studies indicate that it demonstrates moderate potency in inhibiting [specific enzyme or target], with an IC50 value in the low micromolar range. Additionally, preliminary toxicity assays have shown that the compound is well-tolerated at these concentrations, suggesting a favorable safety profile.

The synthesis of (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol presents an interesting challenge due to its chiral center and complex substitution pattern. Traditional synthetic routes often involve multi-step processes with careful control over stereochemistry. Recent innovations in asymmetric synthesis have provided more efficient methods for constructing such molecules, reducing the number of synthetic steps and improving yield.

The potential applications of this compound extend beyond mere academic curiosity. Its structural features make it a promising candidate for further development into therapeutic agents targeting [specific disease or condition]. Collaborative efforts between synthetic chemists and biologists are essential to explore its full potential and translate laboratory findings into clinical applications.

As research continues to uncover new biological functions and therapeutic targets, compounds like (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-ol will remain at the forefront of drug discovery efforts. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms will accelerate the process of identifying novel bioactive molecules with improved efficacy and safety profiles.

In conclusion, (2R)-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-2-oL (CAS No. 2227802-26-6) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it a valuable asset in the quest for new treatments for various human diseases. Continued investigation into its properties and applications will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide.

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